synthesis and characterization of 1-(Chloromethyl)Cyclohexanecarbonitrile
synthesis and characterization of 1-(Chloromethyl)Cyclohexanecarbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Chloromethyl)Cyclohexanecarbonitrile
Abstract
This technical guide provides a comprehensive overview of the , a valuable bifunctional building block for organic synthesis. With its cyclohexane scaffold, a reactive chloromethyl group, and a nitrile moiety, this compound serves as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This document details a robust two-step synthetic pathway commencing from cyclohexanecarbonitrile, proceeding through a key 1-(hydroxymethyl)cyclohexanecarbonitrile intermediate. We elucidate the mechanistic rationale behind the chosen synthetic strategy and provide detailed, step-by-step laboratory protocols. Furthermore, a thorough guide to the structural characterization of the final product is presented, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling guidelines are also detailed to ensure safe laboratory practice.
Introduction
Chemical Identity and Properties
1-(Chloromethyl)Cyclohexanecarbonitrile (CAS No. 112905-95-0) is a substituted nitrile featuring a quaternary carbon on a cyclohexane ring. The presence of both a nucleophilic-accepting nitrile group and a reactive alkyl chloride makes it a molecule of significant interest for constructing more complex molecular architectures.[1]
| Property | Value | Source(s) |
| CAS Number | 112905-95-0 | [1][2][3] |
| Molecular Formula | C₈H₁₂ClN | [1][2] |
| Molecular Weight | 157.64 g/mol | [2][4] |
| Physical State | Low melting solid or liquid | [1][4][5] |
| Boiling Point | 83-86 °C at 0.2 mmHg | [6] |
| Synonyms | Cyclohexanecarbonitrile, 1-(chloromethyl)- | [1][6] |
| SMILES | C1CCC(CC1)(CCl)C#N | [1][2] |
| InChI Key | InChI=1/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2 | [1] |
Significance and Potential Applications
The structural motifs present in 1-(Chloromethyl)Cyclohexanecarbonitrile are prevalent in medicinal chemistry. The cyclohexane ring provides a three-dimensional scaffold that can improve metabolic stability and lipophilicity of drug candidates. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[7][8] The primary chloride offers a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups.
This combination makes the title compound a potent intermediate for library synthesis in drug discovery programs. For instance, the related structure, 1-(cyanomethyl)cyclohexanecarbonitrile, is a known impurity in the synthesis of Gabapentin, highlighting the pharmaceutical relevance of this chemical class.[9]
Retrosynthetic Analysis and Strategy
A logical and efficient synthesis of 1-(Chloromethyl)Cyclohexanecarbonitrile involves the functionalization of a pre-existing cyclohexanecarbonitrile core. The key challenge is the controlled introduction of the chloromethyl group at the C1 position. A direct chloromethylation is often unselective and can lead to hazardous byproducts like bis(chloromethyl) ether.[10]
Therefore, a more robust strategy involves a two-step sequence:
-
Hydroxymethylation: Introduction of a hydroxymethyl group onto the α-carbon of cyclohexanecarbonitrile via a base-catalyzed reaction with formaldehyde. This forms the key intermediate, 1-(hydroxymethyl)cyclohexanecarbonitrile.[11]
-
Chlorination: Conversion of the primary alcohol of the intermediate into the target primary chloride. A highly effective method for this transformation on primary alcohols involves conversion to a sulfonate ester (e.g., a mesylate) followed by an Sₙ2 displacement with a chloride source, which proceeds with high fidelity and avoids the harsh reagents associated with other chlorination methods.[12]
Synthesis Protocols
Synthesis of Intermediate: 1-(Hydroxymethyl)cyclohexanecarbonitrile
Principle & Rationale: This step involves the deprotonation of the α-carbon of cyclohexanecarbonitrile using a suitable base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of formaldehyde in an aldol-type reaction to form the hydroxymethylated product after an aqueous workup. The choice of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF is critical to ensure complete deprotonation without competing side reactions.
Protocol:
-
Materials & Equipment:
-
Cyclohexanecarbonitrile (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and addition funnel.
-
-
Procedure:
-
Under a nitrogen atmosphere, charge the three-neck flask with sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Dissolve cyclohexanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the addition funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Add paraformaldehyde (1.5 eq) to the reaction mixture in one portion.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(hydroxymethyl)cyclohexanecarbonitrile as a pure compound.[11][13]
-
Safety: Sodium hydride is highly flammable and reacts violently with water. Paraformaldehyde is toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of 1-(Chloromethyl)Cyclohexanecarbonitrile
Principle & Rationale: This transformation is a robust, two-step, one-pot procedure. First, the primary alcohol of the intermediate is reacted with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., triethylamine) to form a highly reactive mesylate intermediate. The mesylate is an excellent leaving group. Without isolation, a chloride salt (lithium chloride) is added, which acts as a nucleophile, displacing the mesylate group via an Sₙ2 reaction to yield the final chlorinated product. This method is preferred for its mild conditions and high efficiency.[12]
Protocol:
-
Materials & Equipment:
-
1-(Hydroxymethyl)cyclohexanecarbonitrile (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Lithium chloride (LiCl, 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath.
-
-
Procedure:
-
Dissolve 1-(hydroxymethyl)cyclohexanecarbonitrile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) and stir for 5 minutes.
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. A precipitate of triethylammonium hydrochloride will form.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.
-
In a separate flask, dissolve lithium chloride (3.0 eq) in anhydrous DMF.
-
Add the LiCl/DMF solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 6-12 hours, monitoring by TLC for the formation of the product.
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract three times with dichloromethane.
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(Chloromethyl)Cyclohexanecarbonitrile.
-
Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Dichloromethane and dimethylformamide are hazardous solvents. Handle all reagents in a fume hood with appropriate PPE.[5]
In-Depth Characterization
Once purified, the identity and purity of 1-(Chloromethyl)Cyclohexanecarbonitrile must be confirmed using a suite of analytical techniques.[14] The following sections describe the expected spectral data for the target compound.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | δ ~3.7-3.8 ppm (s, 2H, -CH₂ Cl), δ ~1.6-1.9 ppm (m, 10H, cyclohexane ring protons). |
| ¹³C NMR | δ ~122-124 ppm (-C ≡N), δ ~50-52 ppm (-C H₂Cl), δ ~40-42 ppm (quaternary -C -), δ ~34-36 ppm (2C, cyclohexane), δ ~24-26 ppm (2C, cyclohexane), δ ~22-24 ppm (1C, cyclohexane). |
| IR (Infrared) | ~2240 cm⁻¹ (sharp, medium, C≡N stretch), ~2940 & 2860 cm⁻¹ (strong, C-H alkane stretches), ~750-780 cm⁻¹ (strong, C-Cl stretch). |
| MS (Mass Spec) | Molecular Ion (M⁺): m/z 157 and 159 in ~3:1 ratio (due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: m/z 122 ([M-Cl]⁺), m/z 108 ([M-CH₂Cl]⁺). |
Rationale for Predicted Data
-
NMR Spectroscopy: In the proton NMR, the two protons of the chloromethyl group are chemically equivalent and adjacent to a quaternary carbon, thus they appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom. The ten protons on the cyclohexane ring will overlap, creating a complex multiplet in the typical alkane region. In the carbon NMR, six distinct signals are expected: the nitrile carbon, the chloromethyl carbon, the quaternary carbon, and three signals for the five pairs of equivalent carbons in the cyclohexane ring.[15][16]
-
Infrared Spectroscopy: The most diagnostic peak is the sharp absorption for the nitrile (C≡N) triple bond stretch. The alkane C-H stretches will be prominent, and the presence of the C-Cl bond will be confirmed by a strong absorption in the fingerprint region.[17]
-
Mass Spectrometry: The hallmark of a monochlorinated compound in mass spectrometry is the characteristic M⁺ and M+2 isotopic pattern with a relative intensity of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would involve the loss of the chlorine radical or the entire chloromethyl radical.[18]
Safety, Handling, and Storage
1-(Chloromethyl)Cyclohexanecarbonitrile is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification: Harmful if swallowed (Acute Tox. 4, H302), Causes skin irritation (Skin Irrit. 2, H315), Causes serious eye irritation (Eye Irrit. 2, H319), and May cause respiratory irritation (STOT SE 3, H335).[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield at all times.[5][19]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.
-
Emergency Procedures:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[5]
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
Conclusion
This guide has outlined a reliable and well-reasoned synthetic pathway for the preparation of 1-(Chloromethyl)Cyclohexanecarbonitrile, an important intermediate for chemical research. The detailed protocols for its synthesis and the comprehensive analysis of its expected characterization data provide researchers with a solid foundation for producing and verifying this compound in a laboratory setting. Adherence to the described methodologies and safety precautions will enable the successful and safe utilization of this versatile chemical building block in the pursuit of new molecular entities.
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